Cas no 1566989-83-0 (3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine)

3-(4-Bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine is a brominated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a substituted phenyl ring and a methylated pyrazole core, offering versatility as a synthetic intermediate. The bromine substituent enhances reactivity for further functionalization, while the amine group provides a handle for derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and molecular rigidity. High purity grades ensure reproducibility in cross-coupling reactions and other transformations. Suitable for controlled environments, it should be handled with standard safety precautions for brominated aromatic compounds.
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine structure
1566989-83-0 structure
Product name:3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
CAS No:1566989-83-0
MF:C11H12BrN3
MW:266.13708114624
CID:6528767
PubChem ID:104297532

3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
    • 1566989-83-0
    • EN300-1148052
    • Inchi: 1S/C11H12BrN3/c1-7-5-8(3-4-9(7)12)10-6-11(13)15(2)14-10/h3-6H,13H2,1-2H3
    • InChI Key: GCPLRAMTQZPIMK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C)C1C=C(N)N(C)N=1

Computed Properties

  • Exact Mass: 265.02146g/mol
  • Monoisotopic Mass: 265.02146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 2.6

3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1148052-0.5g
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1566989-83-0 95%
0.5g
$671.0 2023-10-25
Enamine
EN300-1148052-5g
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1566989-83-0 95%
5g
$2028.0 2023-10-25
Enamine
EN300-1148052-0.1g
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1566989-83-0 95%
0.1g
$615.0 2023-10-25
Enamine
EN300-1148052-10g
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1566989-83-0 95%
10g
$3007.0 2023-10-25
Enamine
EN300-1148052-1.0g
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1566989-83-0
1g
$1100.0 2023-06-09
Enamine
EN300-1148052-0.05g
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1566989-83-0 95%
0.05g
$587.0 2023-10-25
Enamine
EN300-1148052-0.25g
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1566989-83-0 95%
0.25g
$642.0 2023-10-25
Enamine
EN300-1148052-10.0g
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1566989-83-0
10g
$4729.0 2023-06-09
Enamine
EN300-1148052-5.0g
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1566989-83-0
5g
$3189.0 2023-06-09
Enamine
EN300-1148052-2.5g
3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine
1566989-83-0 95%
2.5g
$1370.0 2023-10-25

Additional information on 3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine

Research Brief on 3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1566989-83-0): Recent Advances and Applications

The compound 3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1566989-83-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of interest is the compound's role as a kinase inhibitor. Preliminary in vitro studies have demonstrated its ability to selectively inhibit specific kinases involved in inflammatory and oncogenic pathways. Researchers have synthesized and tested several analogs of 3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine to optimize its inhibitory activity and improve pharmacokinetic properties. These efforts have yielded compounds with enhanced potency and selectivity, paving the way for preclinical evaluations.

In addition to its kinase inhibitory activity, recent investigations have explored the compound's potential in targeting G-protein-coupled receptors (GPCRs). GPCRs are a major class of drug targets, and the ability of 3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine to modulate their activity opens new avenues for therapeutic intervention. Computational modeling and molecular docking studies have provided insights into the binding interactions, suggesting specific residues critical for its activity.

The synthesis of 3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine has also been refined to achieve higher yields and purity. Recent publications describe novel synthetic routes that minimize side reactions and improve scalability. These advancements are crucial for ensuring the compound's availability for further research and potential commercialization.

Despite these promising developments, challenges remain. The compound's solubility and metabolic stability need further optimization to enhance its bioavailability. Researchers are actively working on structural modifications to address these issues while maintaining its pharmacological efficacy. Additionally, in vivo studies are required to validate its therapeutic potential and safety profile.

In conclusion, 3-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1566989-83-0) represents a versatile scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and GPCR modulator, combined with recent synthetic advancements, positions it as a valuable candidate for further investigation. Continued research efforts will be essential to fully realize its therapeutic applications and overcome existing limitations.

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